(S)-1-Benzyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-Benzyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by its unique structure, which includes a benzyl group, a methyl group, and two carboxylate groups attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Benzyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.
Addition of the Methyl Group: The methyl group is added through an alkylation reaction.
Formation of Carboxylate Groups: The carboxylate groups are introduced through esterification reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-1-Benzyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The benzyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(S)-1-Benzyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-1-Benzyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger various cellular pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- (S)-1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate
- (S)-1-Boc-4-oxo-piperidine-2-carboxylic acid methyl ester
Uniqueness
(S)-1-Benzyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate is unique due to the presence of the benzyl group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds
Properties
CAS No. |
403503-63-9 |
---|---|
Molecular Formula |
C15H17NO5 |
Molecular Weight |
291.30 g/mol |
IUPAC Name |
1-O-benzyl 2-O-methyl (2S)-4-oxopiperidine-1,2-dicarboxylate |
InChI |
InChI=1S/C15H17NO5/c1-20-14(18)13-9-12(17)7-8-16(13)15(19)21-10-11-5-3-2-4-6-11/h2-6,13H,7-10H2,1H3/t13-/m0/s1 |
InChI Key |
ZTEZLYGMEVNTLQ-ZDUSSCGKSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CC(=O)CCN1C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
COC(=O)C1CC(=O)CCN1C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.